molecular formula C24H19FN2O3 B2451935 3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 353793-09-6

3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2451935
CAS No.: 353793-09-6
M. Wt: 402.425
InChI Key: JKBFEHQBJALXIB-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C24H19FN2O3 and its molecular weight is 402.425. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-fluorophenyl)-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-15-7-13-18(14-8-15)26-23(28)20-21(16-9-11-17(25)12-10-16)27(30-22(20)24(26)29)19-5-3-2-4-6-19/h2-14,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBFEHQBJALXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22FN2O3C_{24}H_{22}FN_2O_3, and its structure includes a bicyclic framework that combines both pyrrole and isoxazole moieties. The presence of various substituents such as the fluorophenyl and p-tolyl groups enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that derivatives of pyrrolo-isoxazoles exhibit significant AChE inhibitory activity, potentially leading to improved cognitive function in animal models .
  • Antimicrobial Activity : Certain derivatives within this class have demonstrated antimicrobial properties, suggesting that modifications in substituents can influence their efficacy against various pathogens .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound NameBiological ActivityIC50 (nM)Reference
This compoundAChE InhibitionTBD
Pyrrolo-isoxazole derivative AAChE Inhibition17.5 ± 1.5
Pyrrolo-isoxazole derivative BAntimicrobialTBD

Case Studies

  • Alzheimer's Disease Model : In a study evaluating the effects of pyrrolo-isoxazole derivatives on cognitive function in scopolamine-induced amnesia models in mice, certain compounds exhibited significant improvements in memory retention compared to controls. The most potent derivatives displayed IC50 values lower than that of donepezil, a standard AChE inhibitor .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The structural modifications influenced their ability to penetrate bacterial cell walls and inhibit growth .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

  • Methodological Answer : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) based on analogous pyrrolo-isoxazole syntheses. For example, use microwave-assisted synthesis to reduce reaction time or employ column chromatography for purification . Characterize intermediates via ¹H-NMR and LC-MS to confirm structural integrity at each step .

Q. What experimental techniques are critical for structural characterization?

  • Methodological Answer :

  • Single-crystal X-ray diffraction to resolve stereochemistry and confirm dihydro-2H-pyrrolo-isoxazole ring conformation .
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione moiety) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign fluorophenyl and p-tolyl substituents .

Q. How can computational methods predict electronic properties relevant to reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry data .

Advanced Research Questions

Q. What strategies validate the compound’s pharmacological potential while addressing bioavailability challenges?

  • Methodological Answer :

  • Conduct in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility) using structurally similar fluorophenyl-pyrazole derivatives as positive controls .
  • Perform ADME-Tox profiling (e.g., Caco-2 permeability, metabolic stability in liver microsomes) to assess drug-likeness .
  • Use molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) and guide SAR studies .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer :

  • Synthesize derivatives with variations in substituents (e.g., replacing p-tolyl with thiophene or methoxyphenyl) .
  • Corrogate biological activity data (e.g., IC₅₀ values) with electronic (Hammett σ constants) and steric (Taft parameters) descriptors .
  • Reference SAR tables from analogous compounds (Table 1, ):
DerivativeSubstituent ModificationsActivity Trend
4-FluorophenylIncreased lipophilicityEnhanced antimicrobial
p-TolylSteric bulkReduced cytotoxicity

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) .
  • Use molecular dynamics (MD) simulations to assess target flexibility and ligand binding modes under physiological conditions .
  • Validate outliers via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Employ flow chemistry to enhance heat/mass transfer and reduce side reactions .
  • Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (e.g., purity, particle size) .

Q. How does the compound’s environmental stability impact experimental outcomes?

  • Methodological Answer :

  • Conduct accelerated stability studies under varied pH, temperature, and light exposure. Monitor degradation via HPLC-MS .
  • Compare with structurally related compounds (e.g., 4-chlorophenyl analogs) to identify degradation hotspots .

Methodological Notes

  • Avoid oversimplification : For computational studies, validate force fields (e.g., AMBER vs. CHARMM) against crystallographic data .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle electronic vs. steric effects in SAR .
  • Ethical rigor : Adhere to FAIR data principles for publishing synthetic protocols and spectral data .

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